molecular formula C9H18N2O3S B6605380 tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate CAS No. 2803834-76-4

tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate

Cat. No.: B6605380
CAS No.: 2803834-76-4
M. Wt: 234.32 g/mol
InChI Key: KZEMZHZNVDMVNW-UHFFFAOYSA-N
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Description

tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate is a chemical compound with the molecular formula C9H18N2O3S and a molecular weight of 234.32 g/mol . It is known for its unique structure, which includes a thietan ring, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a thietan derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thietan ring plays a crucial role in this interaction, as it can form covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • tert-butylN-[(3-hydroxy-1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate
  • tert-butylN-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)methyl]carbamate

Uniqueness

tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate is unique due to its specific thietan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and other pharmacological tools .

Properties

IUPAC Name

tert-butyl N-[(1-imino-1-oxothietan-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-4-7-5-15(10,13)6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEMZHZNVDMVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CS(=N)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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